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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzaldehyde

Cat. No.: B134337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1), a crucial building block in the synthesis

of pharmaceuticals and other high-value organic compounds. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

a foundational dataset for compound verification, quality control, and reaction monitoring.

Core Spectral Data
The structural integrity of 4-bromo-2-fluorobenzaldehyde can be reliably confirmed through

the analysis of its characteristic spectral fingerprints. The quantitative data from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b134337?utm_src=pdf-interest
https://www.benchchem.com/product/b134337?utm_src=pdf-body
https://www.benchchem.com/product/b134337?utm_src=pdf-body
https://www.benchchem.com/product/b134337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

10.3 s 1H -CHO

7.8-7.9 m 1H Ar-H

7.6-7.7 m 1H Ar-H

7.5-7.6 m 1H Ar-H

Note: Specific peak assignments for the aromatic region can vary based on the solvent and

spectrometer frequency. The provided data represents a typical spectrum.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ) ppm Assignment

186.0 (d, J=4.0 Hz) C=O

163.5 (d, J=257.0 Hz) C-F

133.0 (d, J=4.0 Hz) Ar-C

130.0 (d, J=9.0 Hz) Ar-C

129.0 (d, J=2.0 Hz) Ar-C

126.0 (d, J=15.0 Hz) Ar-C

122.5 (d, J=4.0 Hz) Ar-C

Note: The carbon connected to fluorine exhibits a large coupling constant, a characteristic

feature in the ¹³C NMR of fluorinated aromatic compounds.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3070 Weak Aromatic C-H Stretch

~2870, ~2770 Weak
Aldehyde C-H Stretch (Fermi

resonance doublet)

~1700 Strong C=O (Carbonyl) Stretch

~1600, ~1470, ~1400 Medium-Strong Aromatic C=C Ring Stretch

~1220 Strong C-F Stretch

~880, ~820 Strong C-H Out-of-plane Bending

~700 Strong C-Br Stretch

Table 4: Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity (%) Assignment

204 ~98
[M+2]⁺ Molecular ion (with

⁸¹Br)

202 100
[M]⁺ Molecular ion (with ⁷⁹Br)

[1]

174 ~50 [M-CO]⁺

123 ~40 [M-Br]⁺

95 ~30 [M-Br-CO]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a nearly

1:1 ratio.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented

above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 4-bromo-2-fluorobenzaldehyde is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically

16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the

spectrum by removing C-H coupling. A larger number of scans is generally required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical

shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-bromo-2-fluorobenzaldehyde is a solid at room temperature, the

Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively,

a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing the mixture into a thin, transparent disk.[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is

recorded first. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument records an interferogram, which is then mathematically converted

to a spectrum.
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Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 4-bromo-2-fluorobenzaldehyde in a volatile

organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the

mass spectrometer via direct infusion or after separation using Gas Chromatography (GC).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity

versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-bromo-2-fluorobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 4-bromo-2-fluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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